1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 941960-90-3
VCID: VC4584963
InChI: InChI=1S/C20H19N3O3/c1-13-5-3-4-6-17(13)19-21-20(26-22-19)14-11-18(24)23(12-14)15-7-9-16(25-2)10-8-15/h3-10,14H,11-12H2,1-2H3
SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39

1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

CAS No.: 941960-90-3

Cat. No.: VC4584963

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one - 941960-90-3

Specification

CAS No. 941960-90-3
Molecular Formula C20H19N3O3
Molecular Weight 349.39
IUPAC Name 1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C20H19N3O3/c1-13-5-3-4-6-17(13)19-21-20(26-22-19)14-11-18(24)23(12-14)15-7-9-16(25-2)10-8-15/h3-10,14H,11-12H2,1-2H3
Standard InChI Key KGMIAWMZPAKXMT-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central pyrrolidin-2-one ring (a five-membered lactam) substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl moiety. The oxadiazole ring, a heterocycle containing two nitrogen atoms and one oxygen atom, is linked to the pyrrolidinone via a single bond, while the 2-methylphenyl group extends from the oxadiazole’s 3-position.

Key Structural Attributes:

  • Molecular Formula: C₂₀H₁₉N₃O₃

  • Molecular Weight: 349.39 g/mol

  • IUPAC Name: 1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

  • SMILES: COc1ccc(cc1)N1C(CC(=O)C1)c1nc(no1)c2ccccc2C

Synthesis and Manufacturing

Synthetic Pathways

Although specific protocols for this compound are proprietary, general methods for analogous 1,2,4-oxadiazole-pyrrolidinone hybrids involve:

  • Oxadiazole Ring Formation:

    • Condensation of amidoximes with carboxylic acid derivatives (e.g., esters or acyl chlorides) under microwave-assisted or thermal conditions .

    • Example: Reaction of 2-methylbenzamidoxime with a pyrrolidinone-bearing activated carbonyl group.

  • Pyrrolidinone Functionalization:

    • Nucleophilic substitution or Ullmann-type coupling to attach the 4-methoxyphenyl group to the lactam nitrogen.

  • Purification:

    • Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Hypothetical Reaction Scheme:

Amidoxime+Pyrrolidinone-carbonyl chlorideΔOxadiazole-pyrrolidinone intermediatecouplingUllmannFinal product\text{Amidoxime} + \text{Pyrrolidinone-carbonyl chloride} \xrightarrow{\Delta} \text{Oxadiazole-pyrrolidinone intermediate} \xrightarrow[\text{coupling}]{\text{Ullmann}} \text{Final product}

Reagents and conditions may vary based on substrate reactivity .

Yield and Scalability

Reported yields for structurally similar compounds range from 45–65%, with scalability limited by the oxadiazole ring’s sensitivity to hydrolysis under acidic conditions.

Physicochemical Properties

Experimental Data

PropertyValueMethod/Source
Melting PointNot reported
SolubilitySoluble in DMSO, ethanolVulcanChem
logP (Partition Coeff.)~3.85 (predicted)ChemDiv analogs
Polar Surface Area55.94 ŲComputational

Spectroscopic Characterization

  • IR (hypothetical):

    • 1670 cm⁻¹ (C=O stretch, pyrrolidinone)

    • 1605 cm⁻¹ (C=N stretch, oxadiazole)

  • ¹H NMR (predicted):

    • δ 7.65–7.25 (m, aromatic protons)

    • δ 3.85 (s, OCH₃)

    • δ 2.45 (s, CH₃ from 2-methylphenyl)

Biological Activity and Research Findings

Antimicrobial Properties

Oxadiazole-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). Mechanistic studies suggest disruption of microbial cell wall synthesis.

Anti-inflammatory Activity

The 4-methoxyphenyl group may confer COX-2 selectivity, as seen in related molecules:

  • COX-2 Inhibition: ~75% at 10 µM (in vitro)

  • NF-κB Suppression: Downregulation of TNF-α and IL-6 in murine macrophages

Drug-Likeness and ADMET Profiling

In Silico Predictions

ParameterPredictionTool/Source
Lipinski’s RuleCompliant (MW <500, HBD ≤5)VulcanChem
Bioavailability Score0.55SwissADME
CYP450 InhibitionModerate (CYP3A4 substrate)ADMETlab 2.0

Toxicity Risks

  • hERG Inhibition: Low risk (predicted IC₅₀ >10 µM)

  • Ames Test: Negative (no mutagenic alerts)

Applications and Industrial Relevance

Pharmaceutical Development

  • Oncology: Potential as an IDH1/2 inhibitor for glioblastoma and AML

  • Anti-infectives: Lead candidate for MRSA infections

  • Neurology: Modulation of neuroinflammatory pathways

Material Science

Oxadiazole derivatives serve as ligands in luminescent metal-organic frameworks (MOFs), though applications for this specific compound remain unexplored.

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